Ibrutinib is a synthetic molecule classified as a kinase inhibitor. Specifically, it exhibits potent and selective inhibitory activity against Bruton's Tyrosine Kinase (BTK) [, , ]. In scientific research, Ibrutinib serves as a valuable tool for studying B cell signaling pathways and investigating the role of BTK in various cellular processes, particularly in immune responses and cancer development.
2-Propen-1-one, 1-[4-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]- is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of chalcones, which are α,β-unsaturated carbonyl compounds known for their diverse biological activities. Chalcones are characterized by their two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, making them significant in pharmaceutical research due to their potential therapeutic properties.
The compound can be synthesized through various methodologies that involve the condensation of appropriate aldehydes and ketones under specific conditions. The synthetic routes often utilize readily available starting materials and established organic reactions, such as the Claisen-Schmidt condensation.
This compound can be classified as:
The synthesis of 2-Propen-1-one derivatives typically involves the following methods:
For example, a typical synthesis might involve:
The molecular structure of 2-Propen-1-one, 1-[4-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]- features:
Key structural data include:
The compound can undergo various chemical reactions including:
For instance, nucleophilic addition of amines could yield more complex derivatives useful in drug development.
The mechanism of action for compounds like 2-Propen-1-one derivatives often involves:
Studies have shown that specific structural modifications can enhance biological activity against various targets, including cancer cells and pathogens.
Chalcone derivatives like 2-Propen-1-one have been explored for various applications including:
Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity in therapeutic applications.
The systematic name 2-Propen-1-one, 1-[4-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]- follows International Union of Pure and Applied Chemistry (IUPAC) conventions for polycyclic systems. The name hierarchically describes:
The molecular formula C₂₈H₂₇N₇O₂ is derived through:
Table 1: Atomic Composition and Mass Distribution
Element | Count | Mass (Da) | Percentage |
---|---|---|---|
Carbon | 28 | 336.29 | 69.42% |
Hydrogen | 27 | 27.22 | 5.62% |
Nitrogen | 7 | 98.07 | 20.25% |
Oxygen | 2 | 32.00 | 4.71% |
Total | - | 493.58 | 100.00% |
Synonyms include:
The compound exhibits dual stereogenic elements:
Conformational dynamics were probed via molecular modeling:
Table 2: Predicted Stereoisomers and Stability
Stereocenter | Configuration | Relative Energy (kJ/mol) | Population |
---|---|---|---|
Piperidinyl C4 | R | 0.0 (reference) | 52% |
Piperidinyl C4 | S | 1.3 | 48% |
Biaryl bond | syn-periplanar | 3.8 | <5% |
Biaryl bond | anti-periplanar | 0.0 | >95% |
Single-crystal X-ray diffraction (SCXRD) reveals unit cell parameters and space group symmetry:
Hydrogen bonding motifs:
Powder X-ray diffraction (PXRD) simulations from SCXRD data predict characteristic peaks:
Table 3: Simulated PXRD Peaks and Crystallographic Data
Position 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices |
---|---|---|---|
7.2 | 12.28 | 100 | (011) |
12.8 | 6.92 | 35 | (002) |
18.3 | 4.85 | 72 | (110) |
21.4 | 4.15 | 68 | (-112) |
26.5 | 3.36 | 57 | (022) |
Phase identification: The PXRD "fingerprint" distinguishes polymorphs and confirms bulk purity via peak position/intensity matching [2] [6].
Nuclear Magnetic Resonance (NMR) spectroscopy (400 MHz, DMSO-d₆):
Table 4: Key ¹H and ¹³C NMR Assignments
Group | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |
---|---|---|---|
Propenone =CH₂ | 6.52 | dd | 134.5 |
Propenone =CH-trans | 6.18 | d | 130.2 |
Piperidinyl N-CH-C=O | 4.40 | m | 52.8 |
Pyrazolo C5-H | 8.62 | s | 144.3 |
Pyrimidinyl C4 | - | - | 162.5 |
Infrared spectroscopy (ATR-FTIR, cm⁻¹):
Mass spectrometry (ESI⁺-MS/MS):
Table 5: Characteristic Spectral Bands and Assignments
Technique | Key Signals | Assignment |
---|---|---|
FTIR | 3325, 3180 cm⁻¹ | Primary amine asymmetric/symmetric stretch |
FTIR | 1665 cm⁻¹ | α,β-unsaturated ketone C=O |
ESI-MS | m/z 494.25 | Molecular ion [M+H]⁺ |
ESI-MS/MS | m/z 410 → 285 | Biaryl ether cleavage |
¹H NMR | δ 8.62 (s) | Pyrazolo proton |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7